molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8

Ethyl 3-[(methylsulfonyl)amino]benzoate

Cat. No.: B185068
CAS No.: 93884-11-8
M. Wt: 243.28 g/mol
InChI Key: WQODBAJDFZPKSG-UHFFFAOYSA-N
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Description

Ethyl 3-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a methylsulfonylamino substituent at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(methylsulfonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of 3-[(methylsulfonyl)amino]benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 3-[(methylsulfonyl)amino]benzoate has been utilized in the synthesis of sulfonamide-based indole derivatives. These derivatives have demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae . The compound's structure enhances its solubility and may influence its pharmacological properties.

Analgesic and Anesthetic Properties
The compound has been investigated for its analgesic potential due to its ability to block action potentials through voltage-dependent sodium channels. This mechanism suggests possible applications in pain management and as an anesthetic agent, particularly in veterinary medicine for fish and amphibians .

Application Description
AntimicrobialActive against Staphylococcus aureus and Klebsiella pneumoniae
AnalgesicBlocks sodium channels; potential for pain management
AnestheticUsed in fish anesthesia; effective at concentrations of 25-300 mg/L

Biological Research

Biochemical Probes
The compound is being explored as a biochemical probe due to its structural features that allow interaction with specific molecular targets such as enzymes or receptors. Its methylsulfonyl group can form hydrogen bonds or electrostatic interactions, modulating the activity of target molecules .

G Protein-Coupled Receptors (GPCRs)
Research indicates that derivatives of this compound may serve as covalent ligands for GPCRs, a crucial class of drug targets. Studies have shown that modifications to the compound can yield ligands with varying affinities for these receptors, which are essential in drug discovery .

Materials Science

Electro-Optical Applications
In materials science, this compound is utilized in the growth of bulk-size crystals for electro-optical applications. The crystals exhibit good transmittance over the visible spectrum, making them suitable for optical devices .

Field Application
Electro-OpticalGrowth of crystals with good optical properties
Chemical SynthesisIntermediate in synthesizing complex organic molecules
Industrial ApplicationsUsed as a precursor for functionalized polymers

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of sulfonamide-based indole derivatives synthesized from this compound. The derivatives were tested against a panel of bacteria, showing promising results against both gram-positive and gram-negative strains .

Case Study 2: Anesthetic Use in Fish

This compound was applied as an anesthetic in various fish species. Concentrations ranging from 25 to 1000 mg/L were tested, demonstrating effective anesthesia with minimal side effects . This application highlights the compound's safety profile and efficacy in aquatic environments.

Mechanism of Action

The mechanism of action of ethyl 3-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The ester group may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(methylsulfonyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-aminobenzoate: Lacks the methylsulfonyl group, affecting its reactivity and applications.

    Ethyl 4-[(methylsulfonyl)amino]benzoate: Substitution at the 4-position instead of the 3-position, leading to different chemical properties.

Uniqueness

This compound is unique due to the specific positioning of the methylsulfonylamino group, which influences its reactivity and potential applications. The combination of the ethyl ester and methylsulfonylamino groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial purposes.

Biological Activity

Ethyl 3-[(methylsulfonyl)amino]benzoate, with the chemical formula C10H13NO4S, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a benzoic acid derivative, with a methylsulfonyl group at the amino position. This unique structure enhances its solubility and may influence its pharmacological properties.

Property Description
Molecular Formula C10H13NO4S
Molecular Weight 245.28 g/mol
Solubility Soluble in organic solvents; moderate in water
Functional Groups Ester, sulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly ion channels. Research indicates that this compound can block action potentials through voltage-dependent sodium channels, which is significant for developing new analgesics or anesthetics. The presence of the methylsulfonyl group allows for enhanced binding to these channels, potentially modulating their activity through hydrogen bonding and electrostatic interactions.

Biological Activities

  • Antimicrobial Activity : this compound has demonstrated activity against various bacterial strains. In studies, it showed effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent.
  • Anesthetic Properties : The compound has been explored for its anesthetic effects in animal models. It was found to inhibit nerve excitability, suggesting potential use in pain management or surgical anesthesia .
  • Anti-inflammatory Effects : Derivatives of amino benzoic acids, including this compound, are often investigated for their anti-inflammatory properties. The specific mechanisms remain under study but are believed to involve modulation of inflammatory pathways through ion channel interactions.

Case Study: Electrophysiological Effects

In a study conducted using Xenopus laevis tadpoles, this compound was administered to evaluate its effects on neuronal firing. Electrophysiological recordings indicated that the compound caused a dose-dependent blockade of motor and sensory nerve activity. This effect was reversible upon cessation of treatment, highlighting its potential as a single-drug anesthetic in aquatic species .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting that this compound could be developed into a therapeutic agent for bacterial infections.

Properties

IUPAC Name

ethyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODBAJDFZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349992
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93884-11-8
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-aminobenzoate (2.0 g, 12.1 mmol) and sodium hydrogen carbonate (1.2 g, 14.5 mmol) in 1,4-dioxane (24 ml) was added methanesulphonyl chloride (2.3 ml, 30.3 mmol). The mixture was stirred at room temperature for 3 h, before addition of water (10 ml), and the reaction mixture was stirred for a further 5 days. The mixture was partitioned between ethyl acetate and hydrochloric acid (2M) and the organic phase was separated, washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was passed through a plug of silica, eluting with ethyl acetate/cyclohexane [1:3] and the filtrate was concentrated in vacuo to give the title compound (2.4 g).
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24 mL
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